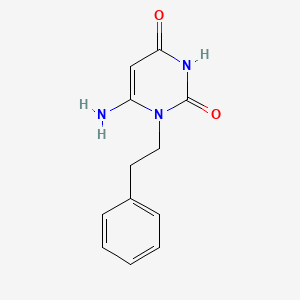

6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-amino-1-(2-phenylethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-10-8-11(16)14-12(17)15(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCQVAUSXCWYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=CC(=O)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362814 | |

| Record name | 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54052-76-5 | |

| Record name | 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. One efficient method reported involves the use of the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which facilitates the reaction under mild conditions . The optimized reaction conditions lead to the precipitation of pure products after only 5 to 10 minutes of reaction time.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The amino group at the 6th position can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can form condensation products with aldehydes and ketones.

Oxidation and Reduction Reactions: The keto groups at the 2nd and 4th positions can undergo oxidation and reduction reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Condensation Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Substituted pyrimidine derivatives.

Condensation Reactions: Condensation products such as imines and enamines.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

Scientific Research Applications

Antitumor Properties

Research indicates that compounds similar to 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione exhibit significant antitumor activity. For instance, studies on related pyrimidine derivatives have demonstrated their effectiveness against various cancer cell lines, including HL60 and MCF7 . The mechanism of action is believed to involve the inhibition of specific enzymes crucial for tumor growth.

Antimicrobial Activity

Analogues of this compound have also shown promise as antimicrobial agents. For example, certain derivatives have been identified to possess activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections . The structural features of these compounds contribute to their interaction with bacterial enzymes.

Therapeutic Applications

Given its biological activities, this compound could be explored for several therapeutic applications:

- Cancer Treatment : Due to its antitumor properties, further investigation into its efficacy as a chemotherapeutic agent is warranted.

- Antibiotic Development : Its antimicrobial properties may lead to the development of new antibiotics that can combat resistant strains of bacteria.

Case Studies

Several studies highlight the potential applications of this compound:

- Antitumor Study : A study evaluating the effects of pyrimidine derivatives on cancer cell lines reported IC50 values indicating potent activity against HL60 cells. This suggests that modifications to the structure could enhance efficacy .

- Antimicrobial Research : Research into the antimicrobial properties of related compounds revealed effective inhibition against Staphylococcus aureus and other pathogens. This underscores the importance of structural variations in enhancing bioactivity .

Mechanism of Action

The mechanism of action of 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Key Observations :

- C6 Amino Group: The NH2 group at C6 is conserved across analogs, suggesting its critical role in hydrogen bonding with biological targets (e.g., kinase active sites) .

- Aromatic vs. Aliphatic Substituents : Compound 4 (with phenyl and p-tolyl groups) exhibits higher molecular weight and steric bulk, which may reduce solubility but enhance target specificity .

Physicochemical Properties

- Solubility : The 2-phenylethyl group in the target compound likely reduces aqueous solubility compared to smaller alkyl analogs (e.g., 18e).

- Thermal Stability : Melting points for cyclopropyl-substituted derivatives (e.g., 18c: 186–187°C) are higher than aliphatic analogs, reflecting increased crystallinity .

Biological Activity

6-Amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione, with the CAS number 54052-76-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of and a molecular weight of 231.25 g/mol. Its synthesis involves multi-step reactions, and it has been studied for various pharmacological properties, particularly in the fields of antimicrobial and antidiabetic research.

Synthesis

The synthesis of this compound typically involves three main steps:

- Step 1: Reaction of N,N,N',N'-tetramethylguanidinium acetate with water at 60 °C for 30 minutes.

- Step 2: Addition of acetic anhydride to the mixture from Step 1, maintaining the temperature at 60 °C for one hour.

- Step 3: Further addition of acetic anhydride under increased temperature (90 °C) for one hour .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. In a study evaluating various pyrimidine derivatives, this compound demonstrated significant inhibition against several bacterial strains including:

- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

- Gram-positive bacteria: Staphylococcus aureus

- Fungi: Aspergillus niger, Rhizopus oligosporus

The compound's efficacy was compared to the reference drug cephradine, showcasing a notable inhibition zone against these pathogens .

Antidiabetic Activity

In an experimental model using diabetic rats induced by streptozotocin, the compound exhibited promising antidiabetic effects. The treatment with this compound resulted in:

- Reduction in serum glucose levels : The compound reduced glucose levels significantly when compared to untreated diabetic controls.

- Total Antioxidant Capacity (TAC) : The compound improved TAC levels in treated groups compared to controls.

- α-Amylase Inhibition : It inhibited α-amylase activity significantly, suggesting potential benefits in managing postprandial hyperglycemia .

Case Study: Antimicrobial Efficacy

A detailed histopathological study indicated that treatment with this compound led to reduced degenerative changes in liver and kidney tissues in diabetic rats. The treated groups showed improvements in cellular structures compared to untreated controls, suggesting a protective effect against tissue damage caused by diabetes .

Table of Biological Activities

| Activity Type | Test Organisms/Parameters | Results |

|---|---|---|

| Antimicrobial | E. coli, S. aureus, P. aeruginosa | Significant inhibition zones observed |

| Antidiabetic | Serum glucose levels | Reduction by up to 250% compared to controls |

| Total Antioxidant Capacity | Improved TAC levels observed | |

| α-Amylase activity | Inhibition by up to 75% |

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins. Improved docking scores indicate strong binding affinities and potential mechanisms of action that align with the observed biological activities .

Q & A

Basic: What are the most reliable synthetic routes for preparing 6-amino-1-(2-phenylethyl)pyrimidine-2,4-dione derivatives?

Answer: The compound can be synthesized via alkylation of a 6-aminouracil precursor. For example, alkylation with phenethyl halides under basic conditions (e.g., potassium carbonate in DMF) yields the target compound. Key steps include:

- Precursor preparation : Start with 6-aminouracil derivatives (e.g., 6-amino-1-cyclopropylpyrimidine-2,4-dione) .

- Alkylation : React with 2-phenylethyl iodide or bromide in DMF at 60–80°C for 12–24 hours. Yields vary (40–53%) depending on steric and electronic effects of the alkylating agent .

- Characterization : Confirm structure via 1H NMR (e.g., δ 4.91 ppm for cyclopropyl protons) and LCMS ([M+H]+ ~196–250 m/z) .

Advanced: How can regioselectivity challenges during alkylation of the pyrimidine-dione core be addressed?

Answer: Regioselectivity is influenced by steric hindrance and solvent polarity. For example:

- Steric control : Bulky substituents (e.g., cyclopropyl) at N1 favor alkylation at N3 due to reduced steric strain .

- Solvent effects : Polar aprotic solvents like DMF stabilize transition states, improving selectivity for less hindered positions .

- Validation : Use 2D NMR (COSY, HSQC) to distinguish between N1- and N3-alkylated isomers .

Basic: What spectroscopic techniques are essential for characterizing pyrimidine-dione derivatives?

Answer:

- 1H/13C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for phenethyl groups) and hydrogen bonding (e.g., NH signals at δ 4.90 ppm) .

- LCMS : Confirms molecular weight and purity. For example, [M+H]+ = 224.2 for 6-amino-1-ethyl derivatives .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in hydrates) .

Advanced: How can researchers design derivatives to enhance biological activity (e.g., kinase inhibition)?

Answer: Structure-activity relationships (SARs) guide modifications:

- Substituent effects : Electron-withdrawing groups (e.g., CF3) at C6 improve binding to kinase ATP pockets .

- Heterocyclic fusion : Thieno[2,3-d]pyrimidine-dione derivatives show enhanced eEF-2K inhibition (IC50 < 1 µM) due to increased planarity and hydrophobic interactions .

- Assay design : Use in vitro kinase assays with ATP-competitive probes and validate via Western blot (e.g., phospho-eEF-2K levels) .

Basic: How should researchers handle conflicting NMR data in structural assignments?

Answer:

- Comparative analysis : Cross-reference with known analogs (e.g., δ 2.66 ppm for cyclopropyl protons in compound 18c ).

- Decoupling experiments : Use NOESY to confirm spatial proximity of protons (e.g., NH to adjacent alkyl groups).

- Computational validation : Compare experimental shifts with DFT-predicted NMR spectra .

Advanced: What computational methods are effective for predicting the reactivity of pyrimidine-dione derivatives?

Answer:

- DFT calculations : Model transition states for alkylation reactions to predict regioselectivity .

- Molecular docking : Screen derivatives against target proteins (e.g., eEF-2K) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .

- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Basic: What are common pitfalls in recrystallizing pyrimidine-dione derivatives?

Answer:

- Solvent selection : Use water or ethanol for polar derivatives (e.g., hydrates ). Avoid DCM for nonpolar analogs to prevent oiling out.

- Temperature control : Slow cooling (0.5°C/min) minimizes impurities. For example, compound 18d crystallizes at 154–155°C .

- Hydration : Monitor for hydrate formation via TGA (weight loss at 100–120°C) .

Advanced: How can researchers reconcile discrepancies in biological activity across similar derivatives?

Answer:

- Meta-analysis : Compare IC50 values across studies (e.g., thieno vs. pyrido derivatives ).

- Solubility correction : Normalize activity by logP (e.g., derivatives with logP > 2.5 may have false-low activity due to poor solubility) .

- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify polypharmacology .

Basic: What safety protocols are critical when handling azide-containing intermediates?

Answer:

- Ventilation : Use fume hoods for reactions involving sodium azide (risk of HN3 gas release) .

- Storage : Keep azides moist (e.g., in water) to prevent explosive decomposition.

- Emergency measures : Neutralize spills with NaNO2 and FeSO4 to degrade azides .

Advanced: How can hydrogen-bonding networks impact the biological stability of pyrimidine-diones?

Answer:

- Crystal packing : Intermolecular N–H⋯O bonds (e.g., in 6-(trifluoromethyl) derivatives ) enhance thermal stability (Tdec > 200°C).

- Solubility : Intramolecular H-bonds reduce aqueous solubility but improve membrane permeability (e.g., logP increased by 0.5 units) .

- Protease resistance : Stable H-bonding in the solid state correlates with prolonged plasma half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.